Enhanced Lipophilicity Versus the Non-Fluorinated Methyl Ketone Analog Drives Membrane Permeability Potential
The target compound (CAS 1060816-51-4) demonstrates a significantly higher calculated lipophilicity (LogP: 2.85) compared to its direct non-fluorinated methyl ketone analog, 1-(2-(trifluoromethyl)pyridin-4-yl)ethanone (CAS 1060810-86-7, LogP: 2.30) . This difference enhances the compound's potential to passively diffuse across biological membranes, a crucial factor for intracellular target engagement. The increased lipophilicity is achieved while maintaining the same topological polar surface area (PSA: 29.96 Ų), meaning the hydrogen-bonding capacity is unchanged .
| Evidence Dimension | Lipophilicity (Calculated LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 2.85; PSA = 29.96 Ų |
| Comparator Or Baseline | 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone (CAS 1060810-86-7): LogP = 2.30; PSA = 29.96 Ų |
| Quantified Difference | ΔLogP = +0.55; PSA change = 0 |
| Conditions | Data sourced from authoritative chemical databases (Chemsrc); conditions reflect standard computational predictions. |
Why This Matters
For procurement in drug discovery, a 0.55 logP increase without a PSA penalty predicts improved membrane permeability, making this compound a superior choice for developing cell-permeable lead candidates over its cheapest generic analog.
